molecular formula C12H24N2O3 B7865107 IL zwitterion

IL zwitterion

Cat. No.: B7865107
M. Wt: 244.33 g/mol
InChI Key: JWBXCSQZLLIOCI-GUBZILKMSA-N
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Description

Ionic liquid zwitterions (IL zwitterions) are a unique class of compounds that combine the properties of ionic liquids (salts with melting points below 100°C) and zwitterions (molecules with both cationic and anionic groups covalently linked). These materials are synthesized by designing bifunctional structures where the cation and anion are tethered, enabling tailored physicochemical properties such as low volatility, high thermal stability, and tunable solubility . IL zwitterions are increasingly applied in catalysis, polymer synthesis, energy storage, and separation technologies due to their structural versatility and environmental compatibility .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXCSQZLLIOCI-GUBZILKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of IL zwitterions typically involves the reaction of ionic liquids with suitable reagents to form the zwitterionic structure. One common method is the reaction of an ionic liquid with a zwitterion-forming reagent under controlled conditions. For example, the reaction of 1-ethyl-3-methylimidazolium chloride with a zwitterion-forming reagent can yield an IL zwitterion. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .

Industrial production methods for IL zwitterions often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Acid-Base and Partition Equilibria

IL zwitterions participate in multi-equilibrium systems involving acid-base, partition, and ion-transfer reactions. At electrified liquid-liquid interfaces (ITIES), γ-aminobutyric acid (GABA) zwitterions undergo protonation prior to ion transfer, governed by the following equilibria :

  • Protonation of Zwitterion :

    GABA±+H+GABA-H+\text{GABA}^{\pm} + \text{H}^+ \rightleftharpoons \text{GABA-H}^+
  • Partition Equilibrium :

    GABA-H(aq)+GABA-H(org)+\text{GABA-H}^+_{\text{(aq)}} \rightleftharpoons \text{GABA-H}^+_{\text{(org)}}
  • Complexation with Crown Ether :

    GABA-H++DB18C6[GABA-H\cdotpDB18C6]+\text{GABA-H}^+ + \text{DB18C6} \rightleftharpoons \text{[GABA-H·DB18C6]}^+

Experimental determination of equilibrium constants (e.g., log K<sub>partition</sub> = 1.2 for GABA in water/oil systems) reveals how pH modulators and ionophores tune reactivity .

Electrochemical Behavior in Lithium-Ion Systems

IL zwitterions enhance lithium-ion battery performance by modifying electrolyte interactions:

  • Solid Electrolyte Interface (SEI) Formation : Adding pyrrolidinium ZI (8 ) to IL electrolytes reduces SEI thickness and improves coulombic efficiency (98.5% vs. 94% without ZI) .

  • Lithium-Ion Diffusion : Zwitterions increase lithium-ion diffusion coefficients by 30% through ion-dipole interactions with ether-functionalized cations .

Table 2: Impact of Zwitterions on Electrolyte Performance

ParameterWithout ZIWith ZI
SEI Thickness (nm)158
Coulombic Efficiency (%)9498.5
Li<sup>+</sup> Diffusion (×10<sup>−10</sup> m<sup>2</sup>/s)2.12.7

Thermoresponsive Phase Separation

IL zwitterions exhibit lower critical solution temperature (LCST) behavior, enabling temperature-driven phase separation for biomolecule extraction:

  • LCST Modulation : N,N-Diethylcycloammonium ZI with carboxylate anions shows LCST at 32°C, ideal for protein isolation without denaturation .

  • Dielectric Enhancement : Zwitterions increase solution permittivity (ε<sub>eff</sub> from 78 to 92), extending electrostatic repulsion range by 1.5× compared to salt-only systems .

Surface Interactions and Stabilization Mechanisms

Zwitterions adsorb at charged interfaces, altering surface charge and water structuring:

  • Charge Enhancement : Adsorption of ZI monolayers on mica increases effective surface charge density by 40%, strengthening electrostatic repulsion .

  • Water Layer Disruption : Zwitterions eliminate hydration force oscillations beyond 5 nm, smoothing interaction potentials .

Scientific Research Applications

Energy Storage Applications

Lithium Battery Electrolytes
Zw-ILs have garnered significant attention as potential electrolytes for lithium batteries. Their structure allows for enhanced ionic conductivity while suppressing polysulfide diffusion, which is crucial for improving the lifespan of lithium-sulfur batteries (LSBs). Research indicates that Zw-ILs can demonstrate higher lithium ion conductivity due to their unique molecular arrangement, which restricts the mobility of cations and anions, thereby enhancing stability during battery operation .

Table 1: Comparison of Ionic Conductivity in Different Electrolyte Systems

Electrolyte TypeIonic Conductivity (mS/cm)Polysulfide Suppression
Conventional ILs5.0Low
Zwitterionic ILs10.5High
Polymer Gel Electrolytes3.5Moderate

Biomedicine

Antifouling Materials
Poly(zwitterions) are being extensively studied for their antifouling properties in biomedical applications. These polymers can prevent protein adsorption and bacterial attachment on medical devices, thus reducing infection risks. For instance, zwitterionic coatings on catheters have shown effectiveness in minimizing biofilm formation, making them suitable for long-term implantation .

Drug Delivery Systems
Zwitterionic materials can enhance drug delivery by stabilizing proteins and nanoparticles against immune detection. This property is particularly beneficial in targeted therapies where the drug needs to reach specific tissues without being recognized and eliminated by the immune system .

Environmental Applications

Carbon Dioxide Capture
The ability of Zw-ILs to interact with carbon dioxide makes them suitable candidates for CO2 capture technologies. Their unique charge distribution enhances their solubility for CO2, allowing for more efficient gas separation processes .

Novel Aqueous Biphasic Systems

Recent studies have demonstrated that zwitterions can form novel aqueous biphasic systems (ABS), which are useful in separation processes. These systems can effectively partition biomolecules without the risk of dissociation into separate ions, making them advantageous in biochemical applications .

Case Studies

Case Study: Zwitterionic Liquid in Lithium-Sulfur Batteries
A study conducted on zwitterionic liquids as electrolytes in lithium-sulfur batteries highlighted their superior performance compared to conventional ionic liquids. The zwitterionic structure allowed for improved ionic conductivity and reduced polysulfide diffusion, leading to a significant increase in battery cycle life .

Case Study: Antifouling Properties in Medical Devices
Research on poly(zwitterions) revealed their effectiveness in preventing protein adsorption on surfaces intended for medical use. The study showed that zwitterionic coatings significantly reduced bacterial colonization on catheters, thus enhancing their safety and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of IL zwitterions is primarily based on their ability to interact with various molecular targets through electrostatic and hydrogen bonding interactions. The covalently tethered cation and anion in IL zwitterions create a unique environment that can modulate the properties of the surrounding medium. This allows IL zwitterions to stabilize proteins, enhance solubility, and facilitate selective reactions .

The molecular targets and pathways involved in the action of IL zwitterions depend on their specific application. For example, in drug delivery, IL zwitterions can interact with cell membranes and facilitate the transport of therapeutic agents into cells .

Comparison with Similar Compounds

Key Structural Features :

  • Cation-Anion Linkage : Unlike conventional ILs (ion pairs), IL zwitterions have intramolecular charge separation, reducing ionic mobility and enhancing stability.
  • Hydrogen Bonding : Computational studies reveal dimerization via hydrogen bonding, stabilizing structures (e.g., ΔG = −4.9 kcal/mol for dimeric zwitterion 4) .

Comparative Analysis with Similar Compounds

Thermal Stability and Degradation

IL zwitterions exhibit variable thermal stability depending on their molecular architecture:

Compound Type Thermal Degradation Onset Key Structural Feature Application Reference
IL Zwitterion 4 44°C Lewis base–CO₂ adduct CO₂ capture
Bicarbonate 5 80°C HCO₃⁻ counterion Thermal-stabile electrolytes
Sulfonimide Zwitterion 6c 100°C (stable up to) Triethylamine-sulfonimide tether Battery electrolytes
Amino Acid Zwitterions >150°C Intramolecular H-bonding (e.g., proline) Biochemical catalysis
  • This compound vs. Bicarbonate : Zwitterion 4 (CO₂ adduct) degrades at 44°C due to weak C–N bonds, while bicarbonate 5 (HCO₃⁻) retains stability up to 80°C .
  • Sulfonimide Zwitterions : Enhanced stability (up to 100°C) arises from rigid sulfonimide groups, making them suitable for high-temperature battery applications .

Spectroscopic and Computational Insights

Infrared (IR) Spectroscopy :

  • This compound 4 : Asymmetric CO₂ stretch at 1661 cm⁻¹, similar to N-heterocyclic carbene (NHC)–CO₂ adducts .
  • Bicarbonate 5 : Lower CO₂ stretching frequency (158.3 ppm in NMR) due to delocalized charge .

Computational Studies :

  • Dimerization stabilizes IL zwitterions (e.g., zwitterion 4 dimer: ΔG = −4.9 kcal/mol) via H-bonding, whereas monomeric forms are less stable .
  • Amino acid zwitterions (e.g., proline) show HOMO-LUMO delocalization over trimers, influencing reactivity in catalytic processes .

Q & A

Q. What are the key structural characteristics distinguishing IL zwitterions from traditional ionic liquids, and how can they be experimentally validated?

IL zwitterions combine cationic and anionic moieties within a single molecule, unlike traditional ionic liquids that separate ions. Key structural validation methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm charge distribution and zwitterionic stability.
  • X-ray Crystallography : For spatial arrangement analysis of the zwitterionic framework .
  • Infrared (IR) Spectroscopy : To identify functional groups and hydrogen-bonding interactions.
  • Computational Simulations (DFT) : To model electronic configurations and compare with experimental data .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing IL zwitterion purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition pathways.
  • Dynamic Light Scattering (DLS) : For aggregation behavior in solution .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) be optimized to model this compound interactions with CO₂ or other substrates?

  • Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for balanced accuracy and computational cost .
  • Solvent Models : Incorporate implicit solvation (e.g., COSMO-RS) to simulate aqueous or ionic environments.
  • Validation : Cross-check adsorption energies and reaction pathways with experimental kinetics (e.g., from stopped-flow spectrophotometry) .

Table 1 : Comparison of Computational Methods for this compound Studies

MethodBasis SetSolvent ModelKey Output Metrics
DFT (B3LYP)6-311++G(d,p)COSMO-RSAdsorption energy, HOMO-LUMO gap
Molecular Dynamics (MD)CHARMM36Explicit solventDiffusion coefficients, radial distribution functions

Q. What strategies resolve contradictions between experimental reaction kinetics and theoretical predictions in this compound-mediated processes (e.g., CO₂ capture)?

  • Mechanistic Re-evaluation : Test alternative pathways (e.g., zwitterion vs. termolecular mechanisms) using isotopic labeling or kinetic isotope effects .
  • Blend Synergy Analysis : Investigate zwitterion-amine interactions (e.g., "zwitterion bridge" pathways) through NMR titration or computational docking .
  • Error Margin Quantification : Apply Bayesian statistics to assess uncertainty in kinetic parameters derived from Arrhenius plots .

Q. How do zwitterion degradation pathways under varying pH or temperature conditions impact their long-term stability in catalytic applications?

  • Controlled Aging Studies : Monitor structural changes via FTIR and mass loss using TGA.
  • Degradation Product Analysis : Use HPLC-MS to identify byproducts and propose decomposition mechanisms.
  • Computational Stability Prediction : Calculate bond dissociation energies (BDEs) for vulnerable moieties (e.g., N–H or C=O bonds) .

Methodological Frameworks for Rigorous Research Design

Q. What frameworks (e.g., FINER criteria) ensure this compound research questions are feasible, novel, and ethically sound?

  • FINER Criteria :
  • Feasible : Ensure access to specialized instrumentation (e.g., glovebox for air-sensitive syntheses).
  • Novel : Identify gaps via systematic literature reviews (e.g., Web of Science or Scopus keyword mapping) .
  • Ethical : Adhere to green chemistry principles for solvent selection and waste management .

Q. How should researchers approach conflicting data on this compound stability or reactivity across different experimental setups?

  • Standardized Protocols : Use IUPAC guidelines for ionic liquid characterization to minimize variability.
  • Collaborative Validation : Share samples with independent labs for reproducibility testing.
  • Contextual Metadata Reporting : Document humidity, impurity levels, and equipment calibration details .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing this compound performance in high-throughput screening assays?

  • Multivariate Analysis (PCA or PLS-DA) : To identify key variables influencing CO₂ adsorption capacity.
  • Error-Weighted Regression : For kinetic models with heteroscedastic data.
  • Open-Source Tools : Use R/Python packages (e.g., SciPy or Pandas) for transparent data processing .

Q. How can researchers integrate this compound studies into broader literature while avoiding redundancy?

  • Systematic Reviews : Follow PRISMA guidelines to map existing knowledge and identify understudied applications (e.g., electrocatalysis).
  • Citation Chaining : Use tools like Connected Papers or Google Scholar’s "Cited by" feature to trace seminal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IL zwitterion
Reactant of Route 2
IL zwitterion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.